2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-13-5-6-15(14(20)8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZFBGWQOCOQJX-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with significant implications in agrochemical applications, particularly as a herbicide. Its unique structure combines phenoxy and acetic acid functionalities, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of 2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is with a molecular weight of approximately 328.15 g/mol. The presence of chlorine atoms enhances its herbicidal properties by affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂N₃O₃ |
| Molecular Weight | 328.15 g/mol |
| CAS Number | 321432-13-7 |
The primary mechanism of action for this compound involves the inhibition of specific enzymes related to plant growth regulation. Similar compounds have demonstrated potent herbicidal activity at low concentrations, indicating that 2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid may operate through similar pathways.
Enzymatic Targets
Research indicates that this compound likely inhibits enzymes involved in the synthesis of plant growth hormones such as auxins. This inhibition leads to disrupted growth processes in target plants, resulting in effective herbicidal action.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Herbicidal Efficacy : Laboratory tests have shown that 2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid exhibits significant herbicidal activity against various weed species. The effective concentration for inhibiting growth ranged from 10 to 100 µM depending on the species tested.
- Toxicological Assessments : Toxicity studies indicate that while the compound is effective against target weeds, it exhibits low toxicity to non-target organisms at recommended application rates. This selectivity is crucial for its use in agricultural settings.
- Environmental Impact : Degradation studies suggest that the compound undergoes hydrolysis and microbial degradation in soil, which may mitigate long-term environmental impact.
Case Studies
Case Study 1: Efficacy Against Common Weeds
A field trial conducted in a controlled environment assessed the efficacy of this compound against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated a 90% reduction in biomass at concentrations above 50 µM after two weeks of treatment.
Case Study 2: Selectivity Testing
In another study focusing on selectivity, non-target plant species such as Zea mays (corn) were treated with sub-lethal doses of the compound. Results showed no significant phytotoxicity compared to untreated controls, supporting its potential use in crop protection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with Phenoxy Acetic Acid Moieties
(E)-2-(2-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl)phenoxy)acetic acid (14b)
- Structure: Phenoxy acetic acid linked to a chalcone moiety with 3,4,5-trimethoxyphenyl and ketone groups.
- Properties : Melting point 179–180°C, Rf 0.29 (20% MeOH/EtOAc). Exhibits herbicidal activity via auxin-like effects .
- Comparison: The 3,4,5-trimethoxy substitution in 14b enhances lipophilicity compared to the target compound’s 2,4-dichloroanilino group, which may improve membrane permeability but reduce polarity .
(E)-2-(2-(3-(4-Methoxyphenyl)-3-oxoprop-1-enyl)phenoxy)acetic acid (S4)
Phenoxy Acid Herbicides
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Simplest phenoxy acetic acid with 2,4-dichloro substitution.
- Properties : Widely used herbicide inducing "auxin overdose" in plants .
Mecoprop and MCPA
- Structure: Mecoprop has a methyl group and chlorine; MCPA is a chlorinated phenoxy acetic acid.
- Properties : Both act as selective herbicides targeting broadleaf weeds .
- Comparison: The target compound’s dichloroanilino group could mimic the auxin-binding site more effectively than MCPA’s single chlorine, enhancing potency .
Antimicrobial Chalcone Hybrids
2-((5E)-5-(4-((E)-3-(2,4-Dichlorophenyl)-3-oxoprop-1-enyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid
- Structure: Chalcone-thiazolidinone hybrid with 2,4-dichlorophenyl and acetic acid groups.
- Properties: MIC of 2 μg/mL against S. aureus, outperforming norfloxacin but less active than oxacillin .
- Comparison: The target compound’s cyano group may enhance electron-deficient character, improving interactions with bacterial enzymes or membranes compared to this hybrid .
Pharmaceutical Analogs
Diclofenac
- Structure: 2-(2,6-Dichloroanilino)phenylacetic acid, a NSAID.
- Properties : Inhibits cyclooxygenase (COX) enzymes; molecular weight 296.15 g/mol .
- Comparison: The target compound’s chalcone extension and cyano group diverge from diclofenac’s simplicity, likely redirecting activity from anti-inflammatory to herbicidal or antimicrobial roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
